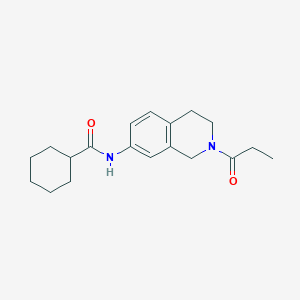

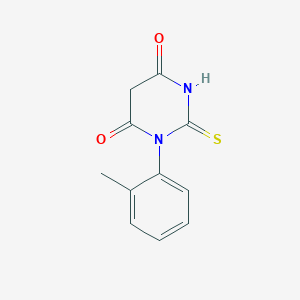

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

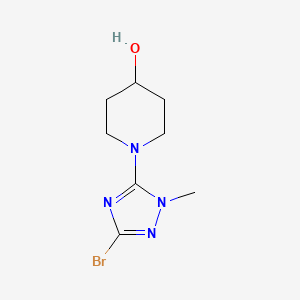

“N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are a large group of natural products . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been described in the literature . A convenient method for the synthesis of disubstituted derivatives involves the interaction of ketoamides with organomagnesium compounds, followed by cyclization in the presence of catalytic amounts of p-toluenesulfonic acid .Applications De Recherche Scientifique

Anti-Inflammatory Properties

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has shown promise as an anti-inflammatory agent. Its structural features make it a potential candidate for modulating inflammatory pathways. Researchers have investigated its effects on various inflammatory markers, such as cytokines and prostaglandins. Further studies are needed to elucidate its precise mechanism of action and evaluate its efficacy in animal models and clinical trials .

Neuroprotective Effects

Given the compound’s structural resemblance to certain neurotransmitters, it has attracted interest in neuroprotection. Preliminary studies suggest that N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are exploring its potential in treating neurodegenerative disorders like Parkinson’s disease and Alzheimer’s disease .

Fluorescent Probes for Protein Aggregates

The compound’s unique structure allows for the design of fluorescent probes. Researchers have synthesized derivatives based on this scaffold, which exhibit tunable absorption and emission properties. These probes can selectively bind to fibrillar aggregates of proteins associated with neurodegenerative diseases, such as α-synuclein (a hallmark of Parkinson’s disease). Their diagnostic potential in detecting protein aggregates in patient samples is being explored .

Drug Delivery Systems

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide’s amphiphilic nature makes it suitable for incorporation into drug delivery systems. Researchers have explored its use as a carrier for hydrophobic drugs, aiming to improve their solubility, stability, and targeted delivery. These systems could enhance drug bioavailability and reduce side effects .

Anticancer Activity

Although limited, some studies have investigated the compound’s potential as an anticancer agent. Its ability to interact with cellular targets involved in cancer progression warrants further investigation. Researchers are evaluating its cytotoxic effects against cancer cell lines and exploring its mechanism of action .

Molecular Rotor-Based Imaging Agents

The compound’s rigid core structure allows it to function as a molecular rotor. Researchers have designed fluorescent imaging agents based on this property. These agents can detect protein aggregates associated with neurodegenerative diseases, providing valuable insights into disease pathology and potential therapeutic interventions .

Propriétés

IUPAC Name |

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-2-18(22)21-11-10-14-8-9-17(12-16(14)13-21)20-19(23)15-6-4-3-5-7-15/h8-9,12,15H,2-7,10-11,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATJBFDFHVMJRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2911173.png)

![2-(4-Fluorophenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2911180.png)

![N-[5-Methyl-1-(2-methylpropyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2911181.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2911183.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide](/img/structure/B2911196.png)